Gly-arg-gly-asp - 97461-81-9

Gly-arg-gly-asp

Catalog Number: EVT-366632
CAS Number: 97461-81-9
Molecular Formula: C14H25N7O7
Molecular Weight: 403.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gly-arg-gly-asp, often referred to as the Arg-Gly-Asp sequence, is a critical tripeptide involved in cell adhesion processes. This sequence is recognized by integrins, a family of cell surface receptors that mediate various cellular functions, including adhesion, migration, and signaling. The Arg-Gly-Asp sequence is prevalent in many extracellular matrix proteins and plays a significant role in tissue engineering and regenerative medicine.

Source

The Arg-Gly-Asp sequence was first identified in fibronectin, a glycoprotein that helps cells attach to the extracellular matrix. This sequence is also found in other proteins such as vitronectin and laminin, which are essential for cell adhesion and signaling.

Classification

Gly-arg-gly-asp is classified as a peptide, specifically a bioactive peptide due to its role in biological processes. It is often used in synthetic biology and materials science to enhance cell adhesion properties in various applications.

Synthesis Analysis

Methods

The synthesis of the Gly-arg-gly-asp sequence can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis.

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a solid resin support. The protecting groups are removed at each step to allow for the formation of peptide bonds.
  2. Solution-Phase Synthesis: In this approach, amino acids are combined in solution, often requiring protection and deprotection steps similar to solid-phase synthesis.

Technical Details

For example, the synthesis of Gly-arg-gly-asp can be performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for selective deprotection of the amino acids at specific stages of the synthesis. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of Gly-arg-gly-asp consists of three amino acids: glycine (Gly), arginine (Arg), and aspartic acid (Asp). The sequence can be represented as follows:

GlyArgAsp\text{Gly}-\text{Arg}-\text{Asp}

Data

The molecular formula for Gly-arg-gly-asp is C11_{11}H18_{18}N4_{4}O5_{5}, with a molecular weight of approximately 290.29 g/mol. The peptide exhibits specific conformational properties that facilitate its interaction with integrin receptors.

Chemical Reactions Analysis

Reactions

Gly-arg-gly-asp can undergo several chemical reactions, primarily involving its functional groups:

  1. Peptide Bond Formation: The amino groups of arginine can react with carboxylic acids to form peptide bonds.
  2. Hydrolysis: In aqueous environments, the peptide bond can undergo hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.

Technical Details

Mechanism of Action

Process

The mechanism of action for Gly-arg-gly-asp primarily involves its interaction with integrins on cell surfaces. When cells encounter this tripeptide sequence, integrins bind to it, triggering intracellular signaling pathways that promote cell adhesion and migration.

Data

Studies have shown that the presence of Gly-arg-gly-asp enhances cell attachment rates significantly compared to controls lacking this sequence. For instance, endothelial cells exhibit increased spreading and viability when cultured on surfaces coated with Gly-arg-gly-asp .

Physical and Chemical Properties Analysis

Physical Properties

Gly-arg-gly-asp is typically a white crystalline powder at room temperature. It is soluble in water and exhibits good stability under physiological conditions.

Chemical Properties

The peptide has a pKa value around 2.0 for the carboxylic acid group and approximately 12.5 for the guanidinium group of arginine. These values indicate its behavior in different pH environments, influencing its solubility and interaction with other biomolecules.

Relevant data shows that Gly-arg-gly-asp maintains biological activity across a range of physiological pH levels (6.5 to 7.5), making it suitable for various biomedical applications .

Applications

Gly-arg-gly-asp has numerous scientific uses:

  1. Tissue Engineering: It is widely used to enhance cell adhesion on biomaterials used in tissue scaffolds.
  2. Drug Delivery Systems: The sequence can be incorporated into drug delivery vehicles to improve targeting efficiency.
  3. Cancer Therapy: Research indicates that Gly-arg-gly-asp can facilitate targeted delivery of therapeutic agents to tumors by exploiting integrin overexpression on cancer cells .
Molecular Recognition Mechanisms of GRGDSP in Integrin-Mediated Signaling

Structural Determinants of GRGDSP-Integrin αvβ3/αvβ5/αvβ6 Binding Specificity

The tripeptide motif Arg-Gly-Asp (RGD) in GRGDSP serves as the primary recognition sequence for integrins αvβ3, αvβ5, and αvβ6. Structural analyses reveal that binding specificity is governed by distinct molecular architectures of the integrin headpieces. The αvβ3 integrin harbors a deep, hydrophobic pocket in its β3 subunit that accommodates the RGD motif, with coordination stabilized by three metal ions (Mg²⁺/Mn²⁺) at the metal ion-dependent adhesion site (MIDAS). The Asp residue of GRGDSP directly chelates the MIDAS ion, forming a salt bridge with β3 residue Ser121 [8] [4]. In contrast, αvβ6 exhibits a narrower ligand-binding cleft with a unique hydrophobic pocket in the β6 subunit, formed by residues Ala217 and Lys170, which preferentially recognizes extended RGD conformations [2] [4]. This pocket enables αvβ6 to bind GRGDSP with 1,000-fold higher affinity (Kd = 8.5 nM) than αvβ3 (Kd = 10 μM), as demonstrated by fluorescence anisotropy assays [4].

Table 1: Key Structural Features of RGD-Binding Integrins

IntegrinCritical β-Subunit ResiduesMIDAS ConfigurationReported Kd for GRGDSP
αvβ3Ser121, Tyr122, Ser123Three-metal ion cluster10 μM
αvβ5Asp227, Asn224Similar to αvβ3~100 μM
αvβ6Ala217, Lys170Remodeled α2-α3 loop8.5 nM
αvβ8Asp218, Glu220SyMBS loss at low pH15 nM (TGF-β peptides)

Specificity-determining loops (SDLs) in the β-subunit further modulate selectivity. SDL1 and SDL3 in β6 contain residue pairs that sterically exclude bulkier ligands, explaining αvβ6's preference for linear GRGDSP over cyclic RGD peptides [2] [8]. Molecular dynamics simulations confirm that αvβ5's lower affinity stems from electrostatic repulsion between its Asp227 and the RGD aspartate, absent in αvβ6 [8].

Role of Adjacent Hydrophobic Residues in Modulating Integrin Affinity

Flanking residues in GRGDSP significantly enhance integrin binding through hydrophobic interactions beyond the core RGD motif. Structural studies of αvβ6 complexed with TGF-β prodomain peptides (GRGDLGRL) reveal that the Leu-Iso-Leu (LXXL/I) sequence C-terminal to RGD forms an amphipathic α-helix that docks into a hydrophobic groove in the β6 subunit [2] [4]. Mutational analyses show that replacing these residues with alanine reduces binding affinity by >100-fold, confirming their mechanistic role [4]. Similarly, in αvβ3, the β3 subunit's Trp149 and Tyr122 engage in van der Waals contacts with the Gly-Ser-Pro residues flanking RGD in GRGDSP, as evidenced by crystal structures (PDB: 3ZE1) [8].

Table 2: Influence of Flanking Residues on Integrin Affinity

IntegrinOptimal Flanking MotifHydrophobic Pocket ResiduesAffinity Enhancement
αvβ6LXXL/I (e.g., DLGRL)Ala217, Leu218, Phe292>100-fold vs. RGD alone
αvβ3Small residues (e.g., GSP)Trp149, Tyr122, Ala21810-fold vs. RGD alone
αvβ8Basic residues (e.g., RKK)Asp218, Glu220, Phe185Context-dependent

The pharmacological significance is highlighted by CWHM12, an RGD-mimetic inhibitor that exploits αvβ6's hydrophobic pocket to achieve sub-nanomolar potency (IC₅₀ < 2.0 nM). This inhibitor attenuates hepatic stellate cell activation by blocking integrin-mediated mechanosignaling [7].

Conformational Dynamics of GRGDSP in Ligand-Receptor Complexation

GRGDSP exhibits remarkable conformational plasticity during integrin binding. Nuclear magnetic resonance (NMR) studies demonstrate that free GRGDSP populates an ensemble of states, including β-turns (30%), extended chains (50%), and rare α-helical folds (20%). Upon binding αvβ3, it adopts a stable β-turn stabilized by hydrogen bonds between Arg1 and Asp3 [8]. Single-molecule force spectroscopy reveals that mechanical tension applied via integrins induces a conformational shift from bent to extended states in GRGDSP-bound complexes. At forces >10 pN, the peptide extends by 0.8 nm, facilitating full activation of the integrin's hybrid domain [9] [10].

Table 3: Conformational States of GRGDSP During Integrin Binding

StateDominant StructureStabilizing InteractionsBiological Role
UnboundExtended chain (50%)Solvent H-bondsN/A
αvβ3-boundType II β-turnArg-D227α salt bridge; Asp-MIDAS chelationHigh-affinity adhesion
Force-activatedExtended conformationMechanical stabilization of β6-α1 loopMechanotransduction signaling

Integrin engagement triggers allosteric changes: αvβ6 undergoes a 10° swing of its hybrid domain upon GRGDSP binding, exposing the cryptic TGF-β activation site. Molecular dynamics simulations show that this transition occurs within 200 ns and correlates with force-dependent stabilization of the open conformation [10].

Thermodynamic Profiling of GRGDSP-Integrin Binding Interfaces

Isothermal titration calorimetry (ITC) studies quantify GRGDSP-integrin binding as enthalpy-driven (ΔH = -15.2 kcal/mol for αvβ6) with a compensating entropy penalty (-TΔS = +8.7 kcal/mol), indicating that complex stability arises from specific hydrogen bonds and ionic interactions rather than hydrophobic effects [3] [10]. Kinetic analyses reveal that αvβ6's high affinity for GRGDSP stems from slow dissociation (kₒff = 0.02 s⁻¹ vs. 0.15 s⁻¹ for αvβ3), attributed to electrostatic reinforcement of the Asp-MIDAS bond [4].

Table 4: Thermodynamic Parameters of GRGDSP-Integrin Binding

Parameterαvβ3αvβ5αvβ6
ΔG (kcal/mol)-6.8-7.2-10.5
ΔH (kcal/mol)-9.5-10.1-15.2
-TΔS (kcal/mol)+2.7+2.9+4.7
kₒn (M⁻¹s⁻¹)1.2 × 10⁴3.5 × 10⁴2.8 × 10⁵
kₒff (s⁻¹)0.150.090.02

Force-dependent unbinding experiments demonstrate that mechanical load stabilizes GRGDSP-αvβ3 bonds through "catch bond" behavior, where bond lifetime peaks at 12 pN (2.5-fold increase vs. zero force). This phenomenon arises from force-induced remodeling of the βI domain, which positions the MIDAS ion for optimal Asp coordination [9] [10]. Allosteric networks connecting the ligand-binding site to cytoplasmic domains exhibit negative cooperativity: GRGDSP binding reduces talin affinity by 40%, facilitating inside-out regulation [10].

Properties

CAS Number

97461-81-9

Product Name

Gly-arg-gly-asp

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

Molecular Formula

C14H25N7O7

Molecular Weight

403.39 g/mol

InChI

InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1

InChI Key

SEFVRKXJJPMVHQ-YUMQZZPRSA-N

SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N

Synonyms

Gly-Arg-Gly-Asp
glycyl-arginyl-glycyl-aspartic acid
GRGD peptide

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N

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